3,3,3-Tris(p-chlorophenyl)propionyl chloride, with the chemical formula CHClO, is a chlorinated organic compound primarily used in chemical synthesis and research. This compound is notable for its unique structure, which features three p-chlorophenyl groups attached to a propionyl chloride moiety. The compound is classified under the category of acyl chlorides due to the presence of the acyl chloride functional group.
The compound is registered under the CAS number 2172-49-8 and can be sourced from various chemical suppliers. It is classified as an acyl chloride and belongs to the broader category of chlorinated organic compounds. Its molecular weight is approximately 405.7 g/mol, which contributes to its reactivity in various chemical reactions .
The synthesis of 3,3,3-Tris(p-chlorophenyl)propionyl chloride can be achieved through several methods, with one common approach being the Friedel-Crafts acylation reaction. This method utilizes aluminum chloride as a catalyst to facilitate the introduction of the acyl group into the aromatic rings of p-chlorobenzene derivatives.
The molecular structure of 3,3,3-Tris(p-chlorophenyl)propionyl chloride features:
The compound participates in various chemical reactions typical of acyl chlorides:
The mechanism of action for 3,3,3-Tris(p-chlorophenyl)propionyl chloride primarily involves its reactivity as an acyl chloride:
This mechanism underpins its utility in organic synthesis and pharmaceutical applications where selective functionalization is required .
Relevant data include its log P value indicating hydrophobicity (LogP = 5.1765), which suggests significant lipophilicity that may influence its biological interactions .
3,3,3-Tris(p-chlorophenyl)propionyl chloride is utilized in various scientific applications:
The predominant synthetic route for 3,3,3-tris(p-chlorophenyl)propionyl chloride (CAS 2172-49-8) utilizes Friedel-Crafts acylation as the foundational reaction. This method involves the reaction of p-chlorobenzene with propionyl chloride under strictly anhydrous conditions, catalyzed by Lewis acids such as aluminum chloride (AlCl₃). The reaction proceeds through electrophilic aromatic substitution, where the Lewis acid coordinates with the acyl chloride oxygen, generating a highly electrophilic acylium ion that attacks the electron-rich aromatic ring system [6] [7].
The stoichiometry requires careful optimization due to the triple substitution requirement. Typically, a 3:1 molar ratio of p-chlorobenzene to propionyl chloride is employed, with AlCl₃ serving dual roles as both catalyst and stoichiometric scavenger for the formed HCl. Temperature control is critical, with optimal yields achieved between 25-40°C – higher temperatures promote undesired side reactions including polyacylation and decomposition of the acid-sensitive product [3] [7]. Post-reaction workup involves quenching with ice water followed by solvent extraction to isolate the crude product, which is subsequently purified via vacuum distillation or recrystallization. This method typically achieves yields of 75-89% on laboratory scales [4] [6].
Table 1: Key Physical Properties of 3,3,3-Tris(p-chlorophenyl)propionyl Chloride
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₁H₁₄Cl₄O | [3] [4] |
Molecular Weight | 424.1 g/mol | [3] |
Density | 1.367 g/cm³ | [4] |
Boiling Point | 522.1°C at 760 mmHg | [4] |
Flash Point | 217.9°C | [4] |
XLogP3 (Partition Coefficient) | 7.7 | [3] |
Alternative pathways leverage benzoyl derivatives as key intermediates to circumvent limitations of direct Friedel-Crafts approaches. One documented approach involves the stepwise construction of the triarylmethane scaffold via 3-(4-chlorophenyl)-3-oxopropanoate esters, which undergo sequential arylations with p-chlorobenzene derivatives under modified Friedel-Crafts conditions [3]. The intermediate ester is subsequently hydrolyzed to the corresponding acid, followed by chlorination using thionyl chloride (SOCl₂) or oxalyl chloride to yield the target acyl chloride.
Thionyl chloride-mediated chlorination proceeds under reflux conditions (70-80°C) in aprotic solvents like dichloromethane or hexane, with catalytic DMF (0.5-1%) enhancing reaction efficiency. This method minimizes racemization risks at the benzylic position and achieves chlorination yields exceeding 85% [9] [10]. A notable advantage of this route is the avoidance of overacylation side products common in direct Friedel-Crafts approaches, though it introduces additional synthetic steps that impact overall yield efficiency [3].
Scaling the synthesis presents multifaceted engineering challenges. The hygroscopic nature of AlCl₃ necessitates stringent moisture control (<50 ppm H₂O) in reactor systems to prevent catalyst deactivation and HCl evolution. Industrial reactors employ continuous flow systems with in-line molecular sieves to maintain anhydrous conditions, significantly improving consistency compared to batch processing . Reaction exotherm management is critical – jacketed reactors with precise cooling capacity control temperatures within ±2°C of the optimal 30°C window to suppress tar formation [8].
Table 2: Industrial Process Optimization Parameters
Parameter | Laboratory Scale | Industrial Optimization | Impact |
---|---|---|---|
Catalyst Loading | 1.2-1.5 eq AlCl₃ | 1.05 eq AlCl₃ | Reduces aluminum waste streams |
Temperature Control | Ice bath | Cascade cooling system | Prevents thermal decomposition |
p-Chlorobenzene Ratio | 3.0 eq | 2.8 eq with recycling | Lowers raw material costs |
Reaction Time | 8-12 hours | 3-4 hours (flow chemistry) | Increases throughput |
Purity Specifications | >95% | >99% (HPLC) | Meets pharmaceutical standards |
Downstream processing innovations include thin-film evaporation for product isolation, avoiding thermal degradation observed during conventional distillation. Chromatographic purification using reverse-phase HPLC with Newcrom R1 columns (acetonitrile/water/phosphoric acid mobile phase) achieves the >99% purity required for pharmaceutical intermediates [2]. Mass spectrometry-compatible modifications substitute phosphoric acid with formic acid. Current industrial processes report optimized isolated yields of 82-86% at multi-ton scales, with the major impurities being isomeric chlorinated byproducts and hydrolyzed acids (3-5% combined) [2] [8].
Solvent selection significantly impacts environmental footprint and cost. Industry is transitioning from chlorinated solvents (DCM, chloroform) to renewable aprotic solvents (2-methylTHF, cyclopentyl methyl ether), reducing the environmental impact while maintaining yield efficiency. Advanced catalyst recovery techniques, particularly AlCl₃ regeneration from aqueous waste streams, have reduced aluminum consumption by 40% compared to early production methods [8].
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